
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the pyrrolidinone and dimethylphenyl groups may also confer certain properties or reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of sulfonamides, pyrrolidinones, and dimethylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
Sulfonamides, like this compound, are generally stable under normal conditions but can participate in various chemical reactions. For example, they can undergo hydrolysis under acidic or basic conditions, or react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group is polar and can form hydrogen bonds, which could affect the compound’s solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds similar to the given chemical, involving benzenesulfonamide derivatives, have been extensively studied. These compounds, often featuring modifications on the benzenesulfonamide moiety, have been analyzed for their structural properties using various spectroscopic methods (e.g., FT-IR, NMR, UV–Vis) and quantum chemical calculations to determine their electronic structures and potential reactivity profiles. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Mansour & Ghani, 2013).
Photodynamic Therapy Applications
- Certain benzenesulfonamide derivatives have shown promise in photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base has highlighted their potential as photosensitizers in PDT, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are pivotal for the success of Type II photodynamic therapeutic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Dynamics and Computational Studies
- Computational studies, including quantum chemical calculations and molecular dynamics simulations, have been applied to understand the interaction energies, adsorption, and corrosion inhibition properties of piperidine derivatives on metal surfaces. Such studies offer insights into the electronic properties and potential applications of these compounds in materials science and corrosion protection (Kaya et al., 2016).
Nonlinear Optical (NLO) Properties
- Research on thienyl-substituted pyridinium salts, including those with benzenesulfonamide moieties, has explored their second-order nonlinear optical properties. These studies contribute to the development of materials with potential applications in optical switching, telecommunications, and information processing (Li et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-5-16(10-14(13)2)21-12-15(11-19(21)22)20-26(23,24)18-8-6-17(25-3)7-9-18/h4-10,15,20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBPDDCPMIUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)
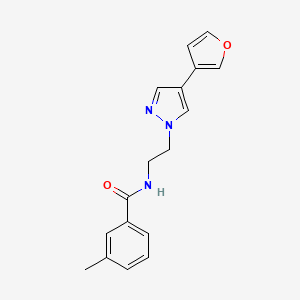
![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)
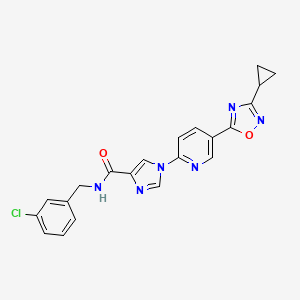
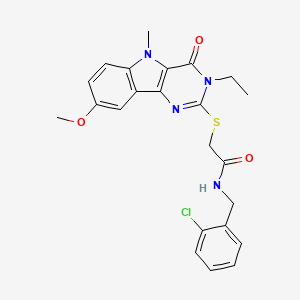
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
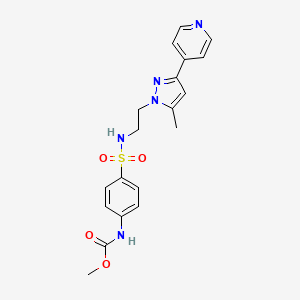

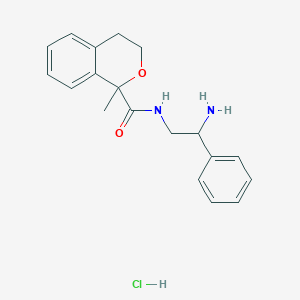
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)